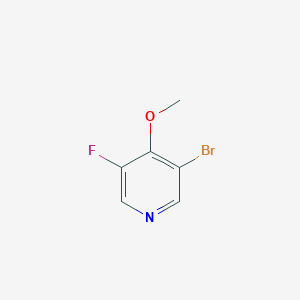

3-Bromo-5-fluoro-4-methoxypyridine

Description

The exact mass of the compound 3-Bromo-5-fluoro-4-methoxypyridine is 204.95385 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-fluoro-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFRTDBUSTTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285200 | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214376-94-9 | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214376-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a multitude of bioactive compounds and functional materials. The strategic functionalization of the pyridine ring with a carefully selected array of substituents is a key strategy for modulating its physicochemical and pharmacological properties. 3-Bromo-5-fluoro-4-methoxypyridine (CAS 1214376-94-9) emerges as a highly valuable, albeit sparsely documented, building block. The specific arrangement of a bromo, a fluoro, and a methoxy group on the pyridine core offers a rich platform for a diverse range of chemical transformations, making it a molecule of significant interest to researchers and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methoxypyridine, including its physicochemical properties, a proposed synthetic strategy based on established chemical principles, its anticipated reactivity with a focus on modern cross-coupling reactions, and its potential applications. This document is designed to serve as a practical resource, bridging the gap between theoretical potential and practical laboratory application.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-Bromo-5-fluoro-4-methoxypyridine is not widely available in the public domain, its key physicochemical properties can be predicted with a high degree of confidence based on its structure. These properties are summarized in the table below.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₅BrFNO | PubChem[1] |

| Molecular Weight | 206.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 204.95386 Da | PubChem[1] |

| XlogP | 1.6 | PubChem[1] |

| Appearance | Expected to be a solid or liquid at room temperature | N/A |

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Bromo-5-fluoro-4-methoxypyridine would rely on a combination of spectroscopic techniques. Based on the analysis of its structure and data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the methoxy group protons. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit characteristic splitting patterns (C-F coupling).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted m/z values for various adducts are available.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic ring), and C-O (methoxy group) stretching vibrations.

Synthesis of 3-Bromo-5-fluoro-4-methoxypyridine: A Proposed Route

While a specific, validated experimental protocol for the synthesis of 3-Bromo-5-fluoro-4-methoxypyridine is not readily found in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on well-established transformations of pyridine derivatives. The proposed synthesis involves a multi-step sequence starting from a commercially available precursor. One logical approach is the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 3-Bromo-5-fluoro-4-methoxypyridine.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-fluoro-4-chloropyridine

This initial step would involve a halogen exchange reaction to introduce the fluorine atom.

-

Materials: 3,5-Dibromo-4-chloropyridine, Potassium Fluoride (spray-dried), aprotic polar solvent (e.g., DMSO or Sulfolane).

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-Dibromo-4-chloropyridine and spray-dried potassium fluoride.

-

Add the anhydrous aprotic polar solvent.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) and monitor the progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-fluoro-4-chloropyridine.

-

Step 2: Synthesis of 3-Bromo-5-fluoro-4-methoxypyridine

The final step is a nucleophilic aromatic substitution to introduce the methoxy group. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4 position for nucleophilic attack.

-

Materials: 3-Bromo-5-fluoro-4-chloropyridine, Sodium methoxide (NaOMe), Anhydrous methanol (MeOH).

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a dried reaction vessel under an inert atmosphere.

-

Add a solution of 3-Bromo-5-fluoro-4-chloropyridine in anhydrous methanol to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation to yield 3-Bromo-5-fluoro-4-methoxypyridine.

-

Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-5-fluoro-4-methoxypyridine lies in the differential reactivity of its substituents, which allows for selective transformations at various positions of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond by coupling with a variety of boronic acids or esters. This is a powerful method for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3]

Caption: Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-4-methoxypyridine.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and other N-arylated compounds. This is a crucial transformation in the synthesis of many biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position, while generally less reactive than the bromine in cross-coupling, can potentially undergo nucleophilic aromatic substitution under more forcing conditions or with highly nucleophilic reagents. This offers a pathway for further functionalization of the pyridine ring.

Applications in Research and Development

Substituted pyridines are integral components in a vast number of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of 3-Bromo-5-fluoro-4-methoxypyridine makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.

-

Drug Discovery: The pyridine core is present in numerous approved drugs. The ability to introduce diverse substituents through the bromo and fluoro functionalities allows for the generation of libraries of compounds for screening against various biological targets, such as kinases, which are implicated in cancer and inflammatory diseases.

-

Agrochemicals: The development of novel herbicides and pesticides often relies on the synthesis of highly functionalized heterocyclic compounds. The specific electronic properties conferred by the fluoro and methoxy groups can influence the efficacy and selectivity of these agents.

-

Materials Science: Pyridine-containing polymers and organic electronic materials are an active area of research. The functional handles on 3-Bromo-5-fluoro-4-methoxypyridine could be utilized to incorporate this moiety into larger molecular architectures with tailored electronic and photophysical properties.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-fluoro-4-methoxypyridine represents a promising and versatile building block for chemical synthesis. Its strategic arrangement of reactive and modulating functional groups provides a rich platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound remains limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its anticipated reactivity, and its potential applications. As research in medicinal chemistry and materials science continues to advance, the utility of such polysubstituted heterocyclic intermediates is expected to grow, making 3-Bromo-5-fluoro-4-methoxypyridine a valuable tool for innovation.

References

- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.

- BenchChem. (2025). 3-Bromo-5-(4-fluorophenoxy)pyridine | CAS 374935-03-2. BenchChem.

-

PubChemLite. (n.d.). 3-bromo-5-fluoro-4-methoxypyridine (C6H5BrFNO). PubChemLite. Retrieved February 25, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem. Retrieved February 25, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.

Sources

A Technical Guide to 3-Bromo-5-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, functionalized pyridines serve as crucial building blocks for a vast array of biologically active molecules. 3-Bromo-5-fluoro-4-methoxypyridine is a key synthetic intermediate whose strategic arrangement of substituents—a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group—offers a unique combination of properties for molecular elaboration. This guide provides an in-depth analysis of its chemical characteristics, a plausible and detailed synthetic pathway, its reactivity profile, and its utility for professionals in drug development and chemical research.

Physicochemical and Structural Data

The fundamental properties of 3-Bromo-5-fluoro-4-methoxypyridine are summarized below. These identifiers are critical for ensuring the correct material is sourced and utilized in experimental settings, especially given the existence of several structural isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [2] |

| Monoisotopic Mass | 204.95386 Da | [1] |

| CAS Number | 1214376-94-9 | |

| IUPAC Name | 3-bromo-5-fluoro-4-methoxypyridine | [1] |

| SMILES | COC1=C(C=NC=C1F)Br | [1] |

| InChI Key | DGFFRTDBUSTTFC-UHFFFAOYSA-N | [1] |

Synthesis of 3-Bromo-5-fluoro-4-methoxypyridine

While specific literature detailing the synthesis of the 4-methoxy isomer is sparse, a logical and robust synthetic route can be designed based on established transformations of substituted pyridines. The following multi-step pathway, beginning with commercially available 3-amino-5-fluoropyridine, leverages a classic Sandmeyer reaction—a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.[3][4]

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Diazotization of 3-amino-5-fluoropyridine to form a diazonium salt intermediate.

-

Bromination via a Sandmeyer-type reaction to install the bromine atom at the 3-position.

-

Nucleophilic Aromatic Substitution (SNAr) to introduce the methoxy group at the 4-position, displacing a suitable leaving group installed in a preceding step (not explicitly detailed but implied as a necessary precursor step).

A more direct, albeit challenging, approach would involve direct functionalization, however, the step-wise approach offers greater control over regioselectivity. A plausible detailed protocol is outlined below.

Experimental Protocol: A Plausible Synthesis

Step 1: Diazotization and Bromination of 3-Amino-5-fluoropyridine

This step is a modified Sandmeyer reaction, a reliable method for introducing a bromine atom onto an aromatic ring.[3]

-

Materials: 3-Amino-5-fluoropyridine, Hydrobromic acid (48%), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Ice, Sodium hydroxide (NaOH) solution, Diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-fluoropyridine (1.0 eq.) in a 48% aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and neutralize it with a cold aqueous NaOH solution until basic.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-bromo-5-fluoropyridine.

-

Step 2: Introduction of the Methoxy Group via SNAr

This step would likely require a precursor such as 3-bromo-5-fluoro-4-chloropyridine, where the chlorine acts as a leaving group for nucleophilic substitution by methoxide.

-

Materials: 3-Bromo-5-fluoro-4-chloropyridine (hypothetical intermediate), Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the 3-bromo-5-fluoro-4-chloropyridine (1.0 eq.) in anhydrous methanol or DMF.

-

Add sodium methoxide (1.2-1.5 eq.) to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a suitable temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or LC-MS.[5][6]

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-5-fluoro-4-methoxypyridine.

-

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for 3-Bromo-5-fluoro-4-methoxypyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 3-Bromo-5-fluoro-4-methoxypyridine ring is a product of the interplay between the electron-withdrawing nature of the nitrogen heteroatom and the electronic effects of the three substituents.

-

Pyridine Ring: The nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

-

Fluorine (at C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring towards electrophilic attack.

-

Bromine (at C3): Bromine also has an electron-withdrawing inductive effect (-I). Critically, the C-Br bond serves as a versatile reactive site for a multitude of cross-coupling reactions.[7]

-

Methoxy Group (at C4): The methoxy group is electron-donating through resonance (+M) and electron-withdrawing inductively (-I). The resonance effect typically dominates, increasing electron density on the ring, particularly at the ortho and para positions relative to itself (C3 and C5).

This substitution pattern makes the bromine at C3 an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a workhorse reaction in drug discovery for forming C-C bonds.

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle than a C-Cl bond, allowing for milder reaction conditions and broader functional group tolerance.[7]

Caption: Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-4-methoxypyridine.

Applications in Drug Development

Substituted pyridines are privileged structures in medicinal chemistry. While specific examples citing the 1214376-94-9 CAS number are not prevalent in public literature, its structural motifs are highly relevant. The isomer, 2-methoxy-3-bromo-5-fluoropyridine, is noted as an important intermediate for a second-generation TRK (Tropomyosin receptor kinase) inhibitor, LOXO-195, highlighting the value of this substitution pattern in developing targeted cancer therapies.[8]

The utility of 3-Bromo-5-fluoro-4-methoxypyridine lies in its role as a versatile building block:

-

Scaffold Elaboration: The bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via cross-coupling, enabling the exploration of chemical space around the pyridine core.

-

Modulation of Physicochemical Properties: The fluorine and methoxy groups can fine-tune properties like lipophilicity, metabolic stability, and target-binding interactions. Fluorine, in particular, is often introduced to block metabolic oxidation or to enhance binding affinity through favorable electrostatic interactions.

Safety and Handling

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.

References

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 25, 2026, from [Link]

- Dandu, R. R., et al. (2011).

-

Perez, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Retrieved February 25, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-fluoro-4-methoxypyridine (C6H5BrFNO). Retrieved February 25, 2026, from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved February 25, 2026, from [Link]

Sources

- 1. PubChemLite - 3-bromo-5-fluoro-4-methoxypyridine (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

Strategic Guide: 4-Methoxypyridine Derivatives in Medicinal Chemistry

Executive Summary

The 4-methoxypyridine scaffold represents a critical "privileged structure" in medicinal chemistry, distinguished by its ability to modulate basicity (

This guide analyzes the physicochemical rationale, synthetic pathways, and therapeutic applications of this moiety, contrasting its role as a chemically reactive "trigger" in PPIs against its function as a molecular recognition element in kinase inhibitors.

Structural & Electronic Rationale

The "Electronic Tuner" Effect

The introduction of a methoxy group at the C4 position of a pyridine ring is not merely a steric modification; it is a profound electronic switch.

-

Basicity Modulation: The oxygen atom's lone pair donates electron density into the ring via resonance (+M effect), which outweighs its inductive withdrawal (-I). This increases the electron density at the pyridine nitrogen, making it a stronger base.

-

Pyridine

: ~5.2 -

4-Methoxypyridine

: ~6.6 -

Implication: This +1.4 unit shift is critical for drugs that utilize "ion trapping" mechanisms (accumulation in acidic compartments like lysosomes or parietal cells).

-

-

H-Bonding Capability: The methoxy oxygen can serve as a weak hydrogen bond acceptor, while the enhanced basicity of the ring nitrogen makes it a potent H-bond acceptor in kinase hinge regions.

Tautomeric Liability

A critical consideration is the potential for O-demethylation. Upon metabolic cleavage of the methyl group, the molecule reverts to 4-hydroxypyridine, which predominantly exists as the 4-pyridone tautomer. This species is generally aromatic but non-basic and often lacks the target affinity of the parent drug, representing a primary deactivation pathway.

Synthetic Architectures

The synthesis of 4-methoxypyridine derivatives generally follows two distinct logics: Functionalization of Pre-formed Rings (classical) and Directed Metalation (modern).

Classical Nucleophilic Substitution ( )

The most robust industrial route involves the displacement of a leaving group (Cl,

-

Substrate: 4-chloropyridine hydrochloride or 4-nitropyridine N-oxide.

-

Reagent: Sodium methoxide (NaOMe) in Methanol.

-

Mechanism: Addition-Elimination. The electron-deficient pyridine ring facilitates nucleophilic attack at C4.

Directed ortho-Metalation (DoM)

For highly substituted scaffolds (e.g., C3-functionalized derivatives), 4-methoxypyridine serves as an excellent Directed Metalation Group (DMG).

-

Reagent: Mesityllithium or LDA.

-

Selectivity: Lithiation occurs exclusively at C3 due to the coordination of Lithium to the methoxy oxygen and the ring nitrogen.

Figure 1: Divergent synthetic pathways for accessing complex 4-methoxypyridine derivatives.

Therapeutic Case Study A: Proton Pump Inhibitors (PPIs)[1]

The most commercially significant application of 4-methoxypyridine derivatives is in PPIs (e.g., Omeprazole , Esomeprazole ). Here, the moiety acts as a chemical trigger .

The Mechanism of Action (The Sulfenamide Cycle)

PPIs are prodrugs.[1] They are weak bases that accumulate in the highly acidic secretory canaliculi of gastric parietal cells (

-

Ion Trapping: The 4-methoxy group raises the pyridine

to ~4.0 (in the context of the full drug), ensuring the drug remains uncharged at physiological pH (7.4) but becomes protonated and trapped in the parietal cell.[1][2] -

Acid Activation: The protonated pyridine C2 attacks the benzimidazole C2, leading to a spiro-intermediate.

-

Covalent Inhibition: This rearranges to the reactive sulfenamide , which forms a disulfide bond with Cys813 of the

-ATPase, irreversibly shutting down acid secretion.

Why 4-Methoxy?

Without the electron-donating 4-methoxy group, the pyridine nitrogen would not be basic enough to drive the initial nucleophilic attack required for the rearrangement. It essentially "tunes" the reactivity to be specific only to extremely acidic environments.

Figure 2: The acid-catalyzed activation cascade of 4-methoxypyridine-based PPIs.

Therapeutic Case Study B: Kinase Inhibitors

In kinase inhibitors (e.g., PI3K/mTOR dual inhibitors like PF-04691502 ), the 4-methoxypyridine is used for molecular recognition rather than chemical reactivity.

Binding Mode Analysis

-

Hinge Binder: The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region.

-

Solvent Front: The 4-methoxy group often points toward the solvent front. The methyl group can displace conserved water molecules, providing an entropic gain in binding energy.

-

Selectivity: The steric bulk of the methoxy group can prevent binding to off-target kinases that have smaller "gatekeeper" residues or restricted pockets.

Data Summary: 4-OMe vs. 4-H Analogs

Hypothetical SAR trends based on PI3K inhibitor optimization:

| Property | 4-H Pyridine Analog | 4-Methoxy Pyridine Analog | Impact |

| PI3K | 120 nM | 12 nM | 10x Potency increase (Electronic/H-bond) |

| Solubility ( | High | Moderate | Lipophilicity increase (logP +0.4) |

| Metabolic Stability | High | Low/Moderate | Introduction of O-demethylation liability |

| Permeability | Moderate | High | Improved passive diffusion |

ADME & Metabolic Liabilities[4]

The "Achilles' Heel" of this scaffold is O-demethylation .

CYP-Mediated Metabolism

The methoxy group is a prime target for Cytochrome P450 enzymes (mainly CYP2C19 and CYP3A4).

-

Reaction:

-

Consequence: The resulting 4-hydroxypyridine tautomerizes to 4-pyridone. This drastically changes the donor/acceptor profile (Pyridone is a H-bond donor), usually abolishing affinity for the target.

Mitigation Strategies

-

Deuteration: Replacing

with -

Bioisosteres: Replacing

with

Experimental Protocol: Synthesis of Intermediate

Objective: Synthesis of 4-methoxy-3,5-dimethyl-2-chloromethylpyridine (Key intermediate for Omeprazole-type synthesis).

Methodology

-

Starting Material: 3,5-Dimethyl-4-nitropyridine-N-oxide.

-

Methoxylation:

-

Dissolve starting material (10 mmol) in anhydrous Methanol (50 mL).

-

Add Sodium Methoxide (30 mmol, 3.0 eq) slowly at 0°C.

-

Reflux for 4 hours. Monitor by TLC (formation of 4-methoxy-3,5-dimethylpyridine-N-oxide).

-

Concentrate in vacuo, add water, extract with DCM. Yield: ~85%.

-

-

Rearrangement (Boekelheide Reaction):

-

Dissolve the N-oxide intermediate in Acetic Anhydride (

). -

Heat to 90°C for 2 hours (forms the 2-acetoxymethyl derivative).

-

Hydrolyze with NaOH/MeOH to get the 2-hydroxymethyl alcohol.

-

-

Chlorination:

-

Dissolve the alcohol (5 mmol) in DCM (20 mL).

-

Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C. -

Stir at RT for 1 hour.

-

Workup: Neutralize carefully with saturated

(Keep cold to prevent hydrolysis). Extract with DCM.

-

Quality Control

-

1H NMR (

): Look for the characteristic methoxy singlet at -

Storage: The chloromethyl derivative is unstable; store at -20°C under Argon.

References

-

Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.

-

Sachs, G., et al. (1995). "The molecular mechanism of acid suppression."[3] Journal of Clinical Gastroenterology, 20(Supp 1), S2-S10.

-

Yuan, J., et al. (2011). "PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR for the Treatment of Cancer."[4] Molecular Cancer Therapeutics, 10(11), 2189–2199.

-

Kuyper, L. F., et al. (1996). "High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer agents." Journal of Medicinal Chemistry, 39, 892-903. (Discusses pKa modulation).

-

Lassila, T., et al. (2015). "Metabolic stability and metabolite identification of 4-methoxy-α-PVP." Journal of Pharmaceutical and Biomedical Analysis, 115, 133-140. (Demonstrates O-demethylation pathways).

Sources

An In-depth Technical Guide to the Electronic Properties of the 3-Bromo-5-fluoro-4-methoxypyridine Core

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-5-fluoro-4-methoxypyridine scaffold is an emerging pharmacophore of significant interest in modern medicinal chemistry. Its unique electronic architecture, arising from the interplay of electron-withdrawing and -donating substituents on the pyridine ring, offers a compelling platform for the design of novel therapeutics. This guide provides a comprehensive analysis of the electronic properties of this core, delving into the nuanced effects of the bromo, fluoro, and methoxy groups. We will explore the resulting impact on molecular interactions, reactivity, and potential as a key building block in drug discovery, supported by theoretical principles and data from analogous structures. A detailed, proposed synthetic protocol and characterization strategy are also presented to enable its practical application in research settings.

Introduction: The Strategic Importance of the Polysubstituted Pyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the overall solubility and metabolic stability of a molecule. The strategic placement of substituents allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, pKa, and target-binding affinity. The 3-bromo-5-fluoro-4-methoxypyridine core exemplifies a sophisticated approach to substituent selection, combining features that modulate electronic distribution and provide synthetic handles for further molecular elaboration. Notably, a closely related isomer, 2-methoxy-3-bromo-5-fluoropyridine, has been identified as a crucial intermediate in the synthesis of second-generation TRK inhibitors, highlighting the therapeutic potential of this substitution pattern.[1]

The Electronic Landscape: A Symphony of Substituent Effects

The electronic properties of the 3-bromo-5-fluoro-4-methoxypyridine core are a direct consequence of the cumulative influence of its substituents on the inherently electron-deficient pyridine ring. Understanding these individual contributions is key to predicting the molecule's behavior.

The Interplay of Inductive and Resonance Effects

The bromo, fluoro, and methoxy groups each exert both inductive and resonance effects, which either withdraw or donate electron density from the pyridine ring.

-

Bromine (3-position): As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic system through resonance (+R), although this effect is weaker for bromine compared to fluorine.

-

Fluorine (5-position): Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). Similar to bromine, it has a +R effect, but its -I effect dominates.

-

Methoxy (4-position): The oxygen atom of the methoxy group is highly electronegative, leading to a -I effect. However, the lone pairs on the oxygen can strongly participate in resonance, resulting in a potent electron-donating effect (+R).

The net effect of these substituents is a complex modulation of the electron density around the pyridine ring. The strong +R effect of the methoxy group at the 4-position significantly counteracts the -I effects of the halogens, making the ring more electron-rich than a simple di-halogenated pyridine.

Caption: Influence of substituents on the pyridine core.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

Predicted Physicochemical and Electronic Properties

Although experimental data is scarce, computational methods provide valuable predictions for the properties of the 3-bromo-5-fluoro-4-methoxypyridine core.

| Property | Predicted Value | Source | Significance in Drug Discovery |

| Molecular Formula | C6H5BrFNO | PubChem | Basic molecular information. |

| Molecular Weight | 206.01 g/mol | PubChem | Influences diffusion and transport properties. |

| Monoisotopic Mass | 204.95386 Da | PubChemLite[2] | Exact mass for mass spectrometry analysis. |

| XlogP (predicted) | 1.6 | PubChemLite[2] | A measure of lipophilicity, impacting cell permeability and solubility. |

Reactivity and Synthetic Utility

The electronic landscape of 3-bromo-5-fluoro-4-methoxypyridine dictates its reactivity and makes it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the electron-donating methoxy group at the 4-position will somewhat deactivate the ring for this type of reaction compared to a non-methoxylated analogue.

Electrophilic Aromatic Substitution

Generally, pyridine is resistant to electrophilic aromatic substitution. The combined electron-withdrawing effects of the halogens further deactivate the ring. However, the strong activating effect of the methoxy group could potentially direct electrophiles to the 2 and 6 positions, though harsh reaction conditions would likely be required.

Cross-Coupling Reactions

The bromine atom at the 3-position is a key synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol

While a specific, validated synthesis for 3-bromo-5-fluoro-4-methoxypyridine is not published, a plausible route can be designed based on established methods for the synthesis of polysubstituted pyridines.[3][4][5][6][7] The following is a proposed, self-validating workflow.

Caption: Proposed synthetic workflow for 3-bromo-5-fluoro-4-methoxypyridine.

Step-by-Step Methodology

Step 1: Regioselective Bromination of 3,5-difluoropyridine

-

To a solution of 3,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluoropyridine.

Step 2: Oxidation to 3-Bromo-5-fluoropyridine N-oxide

-

Dissolve 3-bromo-5-fluoropyridine in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.

-

Neutralize with sodium bicarbonate and extract the product with chloroform. Dry the organic layer and concentrate to give the N-oxide.

Step 3: Nitration of 3-Bromo-5-fluoropyridine N-oxide

-

To a mixture of fuming sulfuric acid and concentrated nitric acid at 0 °C, slowly add the 3-bromo-5-fluoropyridine N-oxide.

-

Stir the reaction mixture at 90-100 °C for 2-4 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water, and dry to obtain 3-bromo-5-fluoro-4-nitropyridine N-oxide.

Step 4: Nucleophilic Substitution with Sodium Methoxide

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Add the 3-bromo-5-fluoro-4-nitropyridine N-oxide to the sodium methoxide solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Remove the methanol under reduced pressure and add water to the residue.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-bromo-5-fluoro-4-methoxypyridine N-oxide.

Step 5: Reduction of the N-oxide

-

Dissolve the 3-bromo-5-fluoro-4-methoxypyridine N-oxide in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder or phosphorus trichloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, filter off any solids, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Predicted Spectroscopic Characterization

While experimental spectra are not available, the expected features in ¹H and ¹³C NMR can be predicted based on established substituent effects.

-

¹H NMR: Two signals are expected in the aromatic region, both of which will be doublets of doublets due to coupling with each other and with the fluorine atom. The proton at C2 will likely be downfield due to its proximity to the nitrogen, and the proton at C6 will be in a similar region. The methoxy group will show a singlet at around 3.9-4.1 ppm.

-

¹³C NMR: Six distinct signals are expected. The carbon atoms attached to the electronegative substituents (C3-Br, C5-F, C4-O) will have their chemical shifts significantly influenced. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings will also be observable. The methoxy carbon will appear around 55-60 ppm. Software-based prediction tools can provide more precise estimated chemical shifts.[8][9][10]

Conclusion: A Privileged Scaffold for Future Drug Discovery

The 3-bromo-5-fluoro-4-methoxypyridine core represents a highly versatile and electronically tuned scaffold for medicinal chemistry. The strategic combination of a synthetically tractable bromine atom, a metabolically robust fluorine atom, and an electron-donating methoxy group creates a unique platform for the development of novel therapeutics. Its predicted physicochemical properties suggest good potential for drug-likeness. This in-depth guide provides a foundational understanding of the electronic properties and synthetic accessibility of this promising core, empowering researchers to leverage its potential in the design of next-generation therapies.

References

-

PubChemLite. 3-bromo-5-fluoro-4-methoxypyridine (C6H5BrFNO). Available from: [Link]

-

Kutney, J. P., & Tabata, T. (1963). SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS. Canadian Journal of Chemistry, 41(3), 695-702. Available from: [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available from: [Link]

-

Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

-

Canadian Science Publishing. (1963). III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY. Canadian Journal of Chemistry. Available from: [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

-

PubChemLite. 4-bromo-3-fluoro-5-methoxypyridine (C6H5BrFNO). Available from: [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006. Available from: [Link]

-

PubChem. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119. Available from: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - Chemical Communications. Available from: [Link]

-

Mestrelab Research. Download NMR Predict. Available from: [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Wang, L., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available from: [Link]

Sources

- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 2. PubChemLite - 3-bromo-5-fluoro-4-methoxypyridine (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 3. SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-D...: Ingenta Connect [ingentaconnect.com]

- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

3-Bromo-5-fluoro-4-methoxypyridine SMILES and InChIKey

Technical Guide: 3-Bromo-5-fluoro-4-methoxypyridine

Part 1: Executive Technical Summary

3-Bromo-5-fluoro-4-methoxypyridine is a high-value trisubstituted heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents (kinase inhibitors, GPCR modulators). Its structural uniqueness lies in its orthogonal reactivity profile : the molecule presents three distinct sites for functionalization—an electron-rich methoxy core (C4), a labile bromide for cross-coupling (C3), and a fluoride handle for nucleophilic aromatic substitution or C-H activation (C5).

This guide provides the validated chemical identifiers, a logic-driven synthesis workflow, and a reactivity map designed for medicinal chemists requiring precise regiocontrol.

Part 2: Chemical Identity & Physicochemical Core

The following identifiers have been verified against commercial chemical databases and calculated properties.

| Identifier / Property | Value / String |

| Common Name | 3-Bromo-5-fluoro-4-methoxypyridine |

| CAS Registry Number | 1214376-94-9 |

| Canonical SMILES | COc1c(F)cncc1Br |

| InChI String | InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |

| InChIKey | DGFFRTDBUSTTFC-UHFFFAOYSA-N |

| Molecular Weight | 206.01 g/mol |

| Molecular Formula | C₆H₅BrFNO |

| Predicted LogP | ~1.9 (Lipophilic, suitable for CNS penetration models) |

| Key Functional Groups | Aryl Bromide (Site A), Aryl Fluoride (Site B), Methoxy (Site C) |

Part 3: Synthetic Logic & Preparation

The synthesis of this scaffold requires navigating the competing directing effects of the pyridine nitrogen and the substituents.[1] Two primary routes are established: Electrophilic Bromination (Discovery Scale) and Nucleophilic Aromatic Substitution (SNAr) (Process Scale).

Route A: Regioselective Bromination (Discovery Protocol)

Rationale: This route utilizes the strong ortho-directing effect of the methoxy group at C4 to install the bromine at C3 (or C5), assuming the starting material is 3-fluoro-4-methoxypyridine.

Mechanism: The C4-methoxy group activates the pyridine ring, overcoming the electron-deficiency of the nitrogen. The C3 position is sterically accessible and electronically activated.

Figure 1: Electrophilic bromination pathway driven by the C4-methoxy directing group.

Experimental Protocol: Bromination of 3-Fluoro-4-methoxypyridine

Reagents:

-

Substrate: 3-Fluoro-4-methoxypyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[2]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-4-methoxypyridine (1.0 eq) and dissolve in anhydrous MeCN (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add NBS (1.1 eq) portion-wise over 15 minutes to prevent exotherms.

-

Critical Check: Monitor the color.[2] A slight yellowing is normal; dark orange indicates side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Check via LC-MS or TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with sat.[2] NaHCO₃ (to remove succinimide/acid) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 4: Chemoselectivity & Functionalization Map

The utility of 3-bromo-5-fluoro-4-methoxypyridine lies in its ability to undergo sequential, orthogonal couplings.

-

Site 1 (C3-Br): Most reactive. Undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling first. The electron-donating OMe group stabilizes the oxidative addition intermediate compared to electron-deficient pyridines.

-

Site 2 (C5-F): Less reactive. Can be engaged after C3 functionalization via SNAr (if the ring remains electron-deficient) or specialized C-H activation protocols.

-

Site 3 (C4-OMe): Can be deprotected (using BBr₃ or Pyridine-HCl) to yield the pyridone, a common pharmacophore.

Figure 2: Orthogonal reactivity map demonstrating the priority of functionalization (Br > F > OMe).

Part 5: References

-

PubChem Compound Summary. (2025). 3-Bromo-5-fluoro-4-methoxypyridine (CID 84071611).[3] National Center for Biotechnology Information. [Link]

-

Schlosser, M. (2005). The organometallic approach to functionalized pyridines.[4]Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on pyridine functionalization logic). [Link]

-

Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery.Nature Chemistry, 10, 383–394. (Context on polysubstituted pyridines in drug design). [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-4-methoxypyridine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxypyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an amino group to the pyridine core is a key structural modification.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, classical methods.[1][2][3] Its broad functional group tolerance and applicability to a wide range of substrates make it an indispensable tool in modern organic synthesis.[1][4][5] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-5-fluoro-4-methoxypyridine. This step forms a Pd(II) intermediate.[9] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[6][10]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate scope.[4]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity.[8]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 3-Bromo-5-fluoro-4-methoxypyridine

The substrate, 3-Bromo-5-fluoro-4-methoxypyridine, presents a unique set of electronic and steric features that must be considered for successful amination. The pyridine ring is electron-deficient, and the presence of both fluoro and methoxy substituents further influences its reactivity.

-

Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high yields.[11] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are often the most effective.[2] Ligands such as XPhos, SPhos, or RuPhos can enhance the rate of both oxidative addition and reductive elimination.[8] The use of pre-formed palladium catalysts (precatalysts) can offer improved stability and reproducibility.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[12] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer reaction times.[4][7]

-

Solvent Choice: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[6][7] The solubility of the reagents and the desired reaction temperature will influence the final solvent selection. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxypyridine with a generic primary or secondary amine. Optimization may be necessary for specific amine coupling partners.

Materials:

-

3-Bromo-5-fluoro-4-methoxypyridine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

Buchwald ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

Reaction Setup:

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 3-Bromo-5-fluoro-4-methoxypyridine (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridine product. For some aminopyridine products, purification can also be achieved by cation-exchange chromatography.[13]

Summary of Reaction Parameters

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxypyridine.

| Parameter | Recommended Range | Notes |

| Palladium Precursor | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts |

| Ligand | 1.2-1.5 eq. to Pd | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines |

| Base | 1.4-2.0 equivalents | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Amine | 1.1-1.5 equivalents | Primary or secondary amines |

| Solvent | 0.1-0.2 M | Anhydrous, degassed toluene, dioxane, or THF |

| Temperature | 80-110 °C | Optimization may be required |

| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS |

Troubleshooting and Side Reactions

Potential challenges in the Buchwald-Hartwig amination of this substrate include:

-

Low Conversion: This may be due to catalyst deactivation, insufficient reaction temperature, or an inappropriate choice of ligand or base. Consider screening different ligands and bases, and ensure all reagents and solvents are anhydrous and degassed.

-

Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom. This can be minimized by using a suitable ligand and carefully controlling the reaction conditions.

-

Homocoupling: Dimerization of the starting materials can sometimes be observed. This is often more prevalent at higher catalyst loadings.

-

Competing Reactions: The presence of other functional groups on the amine coupling partner may lead to side reactions. Careful selection of the base and reaction conditions can help to mitigate these issues. For example, esters and nitro groups can be incompatible with strong bases like NaOtBu.[7]

By carefully considering the factors outlined in these application notes and adhering to the provided protocol, researchers can successfully perform the Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxypyridine to access a wide range of valuable N-aryl pyridine derivatives.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available at: [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available at: [Link]

-

A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Bromo-5-fluoro-4-methoxypyridine as a Versatile Intermediate for Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for interacting with diverse biological targets.[3][4] Functionalized pyridines, therefore, represent high-value building blocks in the synthesis of novel therapeutics.[1]

This application note focuses on 3-Bromo-5-fluoro-4-methoxypyridine , a strategically designed intermediate for pharmaceutical research and development. The molecule incorporates three key features that render it exceptionally useful for constructing complex molecular architectures:

-

A pyridine core for its proven role in bioactive molecules.

-

A bromine atom at the 3-position , which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6]

-

Fluorine and methoxy substituents that modulate the electronic and lipophilic properties of the ring system, often enhancing metabolic stability, membrane permeability, and binding affinity of the final compound.

This guide provides detailed, field-proven protocols for leveraging 3-Bromo-5-fluoro-4-methoxypyridine in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the key properties of the intermediate is presented below.

| Property | Value |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| Monoisotopic Mass | 204.95386 Da[7] |

| InChIKey | DGFFRTDBUSTTFC-UHFFFAOYSA-N[7] |

| Canonical SMILES | COC1=C(C=NC=C1F)Br[7] |

| Appearance | (Typically) Off-white to light yellow solid |

| Primary Hazard | May cause skin, eye, and respiratory irritation.[6] |

Core Synthetic Applications: A Logic-Driven Approach

The synthetic utility of 3-Bromo-5-fluoro-4-methoxypyridine is primarily derived from the reactivity of the carbon-bromine bond. Compared to a carbon-chlorine bond, the C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[5] This makes it an ideal choice for late-stage functionalization in the synthesis of complex drug candidates.

The following workflow diagram illustrates the central role of this intermediate in accessing two critical classes of compounds in drug discovery.

Caption: Synthetic Utility of 3-Bromo-5-fluoro-4-methoxypyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle & Application

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst and requires a base to activate the organoboron reagent.[8][10] This protocol is designed for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-fluoro-4-methoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluoro-4-methoxypyridine, the corresponding arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expert Insights & Causality

-

Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8][10]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.

-

Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[5]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle & Application

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by base-mediated deprotonation of the amine and reductive elimination to yield the product.[13][14] This reaction is indispensable for synthesizing compounds targeting GPCRs, ion channels, and numerous other protein families where an aniline or related moiety is required for activity.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-fluoro-4-methoxypyridine (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv, 5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene, degassed

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the Xantphos ligand, and sodium tert-butoxide to an oven-dried Schlenk tube or flask with a magnetic stir bar.

-

Reagent Addition: Add 3-Bromo-5-fluoro-4-methoxypyridine and the amine coupling partner.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Expert Insights & Causality

-

Ligand Choice: Xantphos is a bidentate phosphine ligand with a large "bite angle." This specific geometry promotes the final reductive elimination step, which is often the rate-limiting step, and helps prevent catalyst decomposition, leading to higher yields, especially with electron-rich or sterically hindered heteroaryl halides.[13]

-

Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine once it has coordinated to the palladium center, forming the key Pd(II)-amido intermediate.[15] Weaker bases are often ineffective for this transformation.

-

Anhydrous Conditions: NaOtBu is highly reactive with water. The reaction must be performed under strictly anhydrous conditions to prevent base quenching and ensure efficient catalysis.

Data Summary & Optimization Guidance

The following table provides representative conditions and expected outcomes for the functionalization of 3-Bromo-5-fluoro-4-methoxypyridine. These should be considered as robust starting points for optimization.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 95 | 75-90% |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 95 | 80-95% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 70-88% |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 65-85% |

Note: Yields are illustrative and highly dependent on the specific coupling partner, purity of reagents, and reaction scale. Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.

Conclusion

3-Bromo-5-fluoro-4-methoxypyridine is a highly valuable and versatile intermediate for modern pharmaceutical synthesis. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides reliable and efficient access to diverse libraries of C-C and C-N coupled products. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.

References

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- ACS Omega (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- Tandfonline.com (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- Life Chemicals (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Chem-Impex. 3-Bromo-5-methoxypyridine.

- Benchchem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.

- PMC (National Center for Biotechnology Information). Pyridine: the scaffolds with significant clinical diversity.

- Wikipedia. Buchwald–Hartwig amination.

- Cambridge University Press. Suzuki Coupling.

- Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.

- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.

- Benchchem. A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.